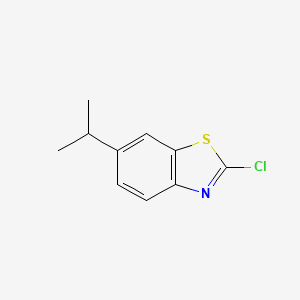

2-Chloro-6-(1-methylethyl)benzothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-propan-2-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNS/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSULTRTWYRDMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365952 | |

| Record name | 2-Chloro-6-(1-methylethyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856171-16-9 | |

| Record name | 2-Chloro-6-(1-methylethyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-6-(1-methylethyl)benzothiazole (CAS: 856171-16-9): A Versatile Synthetic Intermediate

Executive Summary: This guide provides an in-depth technical overview of 2-Chloro-6-(1-methylethyl)benzothiazole, a heterocyclic compound featuring the privileged benzothiazole scaffold. While not an end-product itself, its true value lies in its role as a versatile chemical building block. The presence of a reactive 2-chloro group, combined with the lipophilic 6-isopropyl substituent, makes it a strategic intermediate for synthesizing diverse libraries of compounds aimed at various biological targets. This document serves as a resource for researchers and drug development professionals, detailing the compound's properties, plausible synthetic strategies, key chemical reactions, and potential applications, grounded in the established importance of the benzothiazole core in medicinal chemistry.

The Benzothiazole Scaffold: A Cornerstone in Medicinal Chemistry

The benzothiazole ring system, an aromatic bicycle composed of a benzene ring fused to a thiazole ring, is a prominent structural motif in numerous biologically active compounds.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions allow it to bind effectively to a wide range of biological targets. This has led to the development of successful drugs, such as Riluzole, used in treating amyotrophic lateral sclerosis, and Pramipexole, a dopamine agonist for Parkinson's disease.[1][2] The benzothiazole core is also under active investigation for its potential in developing novel anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[2][3][4]

This compound emerges as a key player in this context. It is not just another derivative but a functionalized starting material designed for synthetic elaboration. The chlorine atom at the 2-position acts as an excellent leaving group, providing a reactive handle for introducing diverse functionalities. The 6-isopropyl group, in turn, modifies the electronic properties and increases the lipophilicity of the molecule, which can be crucial for modulating pharmacokinetic properties like cell membrane permeability and metabolic stability in downstream drug candidates.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its effective use in synthesis.

Table 1: Compound Identification and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 856171-16-9 | [5][6][7] |

| Molecular Formula | C₁₀H₁₀ClNS | [5][8][9][10] |

| Molecular Weight | 211.71 g/mol | [9][10] |

| Synonyms | 2-Chloro-6-isopropylbenzothiazole | [10][11] |

| SMILES | CC(C)C1=CC2=C(C=C1)N=C(Cl)S2 |[9] |

Table 2: Physical and Chemical Data

| Property | Value | Notes | Source |

|---|---|---|---|

| Boiling Point | 284.3 °C at 760 mmHg | A value of 125.7 °C is also reported but is likely for a different pressure. | [5][8] |

| Flash Point | 284.3 °C at 760 mmHg | [8] | |

| Solubility | Insoluble in water (predicted) | Soluble in common organic solvents (e.g., DCM, THF, DMF). | [12] |

| Storage | Store sealed in a dry environment at 2-8°C. | Recommended to prevent hydrolysis and degradation. |[9] |

Predicted Spectroscopic Signatures

While specific spectra for this compound are not publicly available, its structure allows for predictable signatures:

-

¹H NMR: Protons of the isopropyl group would appear as a doublet (CH₃) and a septet (CH). The aromatic protons on the benzothiazole ring would appear as distinct signals in the aromatic region (approx. 7.0-8.0 ppm).

-

¹³C NMR: The spectrum would show ten distinct carbon signals, including those for the isopropyl group, the aromatic carbons, and the characteristic C=N carbon of the thiazole ring.

-

Mass Spectrometry (MS): The molecular ion peak would exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Synthesis and Key Reactivity

The strategic value of this compound is defined by its synthesis and subsequent reactivity.

Plausible Synthetic Routes

The synthesis of 2-chlorobenzothiazoles is well-established. A common industrial approach involves the chlorination of the corresponding 2-mercaptobenzothiazole precursor.[13] This precursor can be synthesized from 4-isopropylaniline. The workflow below illustrates a plausible, high-level synthetic strategy.

Protocol 1: Representative Synthesis via Chlorination

This is a generalized protocol based on established methods for analogous compounds. Researchers should optimize conditions for this specific substrate.

-

Charge Reactor: To a stirred solution of 6-isopropyl-1,3-benzothiazol-2-thiol (1.0 eq) in an inert solvent like dichloromethane or toluene, add a suitable chlorinating agent such as sulfuryl chloride (1.1 eq) dropwise at 0-5°C.

-

Causality Note: The reaction is performed at low temperature to control its exothermic nature and minimize side reactions. An inert solvent is used to prevent reaction with the chlorinating agent.

-

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the starting material is consumed, quench the reaction by carefully adding an aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Causality Note: The bicarbonate quench neutralizes excess acid and unreacted chlorinating agent.

-

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound stems from the high reactivity of the 2-chloro substituent towards nucleophilic attack. This allows for the straightforward introduction of a vast array of functional groups, making it an ideal scaffold for building chemical libraries.

Protocol 2: General Procedure for Amination (SNAr)

This protocol describes a typical reaction with an amine to generate a 2-aminobenzothiazole derivative, a common core in many bioactive molecules.

-

Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Causality Note: A nitrogen atmosphere prevents potential side reactions with atmospheric oxygen or moisture. Polar aprotic solvents are ideal for SNAr as they solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

-

-

Reagent Addition: Add the desired primary or secondary amine (1.2 eq) followed by a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Causality Note: The base is crucial for scavenging the HCl generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive. An excess of the amine can sometimes be used to serve this purpose.

-

-

Reaction: Heat the mixture to 80-100°C and stir for 6-18 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Workup: After cooling to room temperature, pour the reaction mixture into water. Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous phase with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product via flash column chromatography to obtain the desired 2-aminobenzothiazole derivative.

Applications in Research and Development

The true potential of this compound is realized in its application as a versatile intermediate for creating novel molecules with potential therapeutic value.

By leveraging the SNAr chemistry described, researchers can rapidly synthesize libraries of compounds for screening against:

-

Protein Kinases: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds within the ATP-binding pocket. The 2-aminobenzothiazole derivatives are prime candidates for this role.

-

Microbial Targets: The benzothiazole scaffold is known to possess significant antibacterial and antifungal properties.[4] New derivatives can be screened to identify novel antimicrobial agents.

-

Monoamine Oxidase (MAO): Certain benzothiazole derivatives act as inhibitors of MAO, an important target in neurodegenerative diseases.[1]

Analytical Characterization and Quality Control

Ensuring the purity and identity of the starting material is paramount for reproducible synthetic results.

Protocol 3: Standard Quality Control (QC) Workflow

-

Purity Assessment (HPLC): Dissolve a small sample in acetonitrile/water. Analyze using a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% TFA). Purity should typically be >98% for use in sensitive downstream reactions.

-

Identity Confirmation (LC-MS): Use an LC-MS system to confirm the mass of the main peak from the HPLC analysis. The observed mass should correspond to the molecular weight of the compound (211.71 g/mol ), and the characteristic Cl isotope pattern should be present.

-

Structural Verification (NMR): Record a ¹H NMR spectrum in CDCl₃ or DMSO-d₆. The spectrum should be clean, and the integration of the signals should correspond to the number of protons in the structure. The chemical shifts and coupling patterns should be consistent with the 2-chloro-6-isopropylbenzothiazole structure.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound must be obtained from the supplier, general precautions should be taken based on analogous chlorinated heterocyclic compounds.

-

Hazard Class: Similar compounds are classified as harmful if swallowed (H302) and causing serious eye irritation (H319).[14] Assume this compound carries similar risks.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Keep the container tightly sealed and store in a cool, dry place as recommended.[9]

Conclusion

This compound (CAS: 856171-16-9) is more than a mere catalog chemical; it is a strategic tool for innovation in medicinal chemistry and materials science. Its well-defined physicochemical properties, predictable reactivity centered on the 2-chloro position, and linkage to the biologically significant benzothiazole scaffold make it an exceptionally valuable building block. By enabling the rapid and efficient synthesis of diverse molecular libraries, this compound serves as a critical starting point for the discovery of next-generation therapeutics and functional materials.

References

- This compound. Chemsigma.

- This compound. CymitQuimica.

- This compound 856171-16-9 Purity 98. Chemical Synthesis.

- 856171-16-9|this compound. BLDpharm.

- 2-Chloro-6-(1-methylethoxy)benzothiazole [CAS# 401567-29-1]. chemBlink.

- CAS NO. 856171-16-9 | this compound. Arctom Scientific.

- 2-Chloro-6-methylbenzothiazole.

- Benzothiazole. Wikipedia.

- Specifications of this compound. Capot Chemical.

- A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Oriental Journal of Chemistry.

- Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. SAS Publishers.

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.

- 2-chloro-6-isopropyl-1,3-benzothiazole. ChemicalBook.

- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.

- Process for the preparation of 2-chloro-benzothiazole.

- Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.

Sources

- 1. Benzothiazole - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 4. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 856171-16-9 this compound [chemsigma.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. arctomsci.com [arctomsci.com]

- 8. guidechem.com [guidechem.com]

- 9. 856171-16-9|this compound|BLD Pharm [bldpharm.com]

- 10. capotchem.com [capotchem.com]

- 11. 2-CHLORO-6-ISOPROPYL-1,3-BENZOTHIAZOLE CAS#: [m.chemicalbook.com]

- 12. CAS # 401567-29-1, 2-Chloro-6-(1-methylethoxy)benzothiazole - chemBlink [chemblink.com]

- 13. EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole - Google Patents [patents.google.com]

- 14. 2-Chloro-6-methylbenzothiazole | C8H6ClNS | CID 2049866 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6-(1-methylethyl)benzothiazole: Molecular Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-(1-methylethyl)benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this molecule is not widely available in published literature, this document synthesizes information from closely related analogues and the established chemical principles of the benzothiazole scaffold. The guide covers the compound's molecular structure, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its chemical reactivity and potential applications in drug discovery. This guide is intended to serve as a foundational resource for researchers and scientists working with or developing novel benzothiazole derivatives.

Introduction to the Benzothiazole Scaffold

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring. This scaffold is a prominent pharmacophore found in numerous marketed drugs and biologically active molecules, demonstrating a wide range of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The versatility of the benzothiazole ring system, particularly the reactivity of substituents at the 2- and 6-positions, makes it a valuable building block in the design and synthesis of novel therapeutic agents.[3][4] this compound, with its chloro-substituent at the reactive 2-position and an isopropyl group at the 6-position, represents a molecule with significant potential for further chemical modification and exploration of its biological activity.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzothiazole core with a chlorine atom at the 2-position and an isopropyl group at the 6-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 856171-16-9 | [5][6] |

| Molecular Formula | C₁₀H₁₀ClNS | [6] |

| Molecular Weight | 211.71 g/mol | [6] |

| IUPAC Name | 2-chloro-6-propan-2-yl-1,3-benzothiazole | |

| Synonyms | 6-isopropyl-2-chlorobenzothiazole | [6] |

| Predicted Density | 1.3 ± 0.1 g/cm³ | [6] |

| Predicted Boiling Point | 284.3 ± 9.0 °C at 760 mmHg | [6] |

| Predicted Flash Point | 125.7 ± 18.7 °C | [6] |

| Predicted Refractive Index | 1.627 | [6] |

Predicted Spectroscopic Profile

Due to the absence of published experimental spectra for this compound, the following sections provide a predicted spectroscopic profile based on established principles and data from analogous compounds.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in CDCl₃ would likely exhibit the following signals:

-

Isopropyl Group: A doublet at approximately 1.3 ppm corresponding to the six equivalent methyl protons (-CH(CH ₃)₂), coupled to the methine proton. A septet at around 3.1 ppm for the methine proton (-CH (CH₃)₂), coupled to the six methyl protons.

-

Aromatic Protons: The benzothiazole ring protons would appear in the aromatic region (approximately 7.0-8.0 ppm). The proton at position 7 (adjacent to the isopropyl group) would likely be a doublet. The proton at position 5 would be a doublet of doublets, and the proton at position 4 would be a doublet. The exact chemical shifts and coupling constants would depend on the electronic effects of the chloro and isopropyl substituents.

Predicted ¹³C NMR Spectrum

The broadband decoupled ¹³C NMR spectrum is predicted to show 8 distinct signals corresponding to the non-equivalent carbon atoms:

-

Isopropyl Group: Two signals are expected for the isopropyl group: one for the two equivalent methyl carbons around 24 ppm and one for the methine carbon around 34 ppm.[7][8][9]

-

Aromatic and Heterocyclic Carbons: The six carbons of the benzothiazole ring system would resonate in the range of 120-160 ppm. The carbon bearing the chlorine atom (C2) is expected to be significantly downfield. The carbons of the benzene ring will show distinct signals influenced by the positions of the isopropyl group and the fused thiazole ring.[10]

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to display characteristic absorption bands for the functional groups present in the molecule:

-

Aromatic C-H stretching: Bands in the region of 3000-3100 cm⁻¹.[11]

-

Aliphatic C-H stretching: Bands in the region of 2850-2970 cm⁻¹ for the isopropyl group.[11]

-

C=N stretching (thiazole ring): A characteristic absorption around 1600-1650 cm⁻¹.[12]

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.[11]

-

C-Cl stretching: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak [M]⁺ at m/z 211 and a characteristic [M+2]⁺ peak at m/z 213 with an intensity of approximately one-third of the [M]⁺ peak, due to the presence of the ³⁷Cl isotope.[13]

Proposed Fragmentation Pathway:

The fragmentation of the molecular ion would likely proceed through several pathways:

-

Loss of a methyl radical (-CH₃): A fragment ion at m/z 196.

-

Loss of a chlorine radical (-Cl): A fragment ion at m/z 176.

-

Loss of an isopropyl radical (-CH(CH₃)₂): A fragment ion at m/z 168.

-

Retro-Diels-Alder type fragmentation of the thiazole ring.

Caption: Synthesis of 6-Isopropyl-2-aminobenzothiazole.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 4-isopropylaniline (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Add potassium thiocyanate (KSCN, 2 equivalents) to the solution and stir until dissolved.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 6-isopropyl-2-aminobenzothiazole.

Step 2: Synthesis of this compound

This step involves a Sandmeyer-type reaction where the amino group of 6-isopropyl-2-aminobenzothiazole is converted to a chloro group.

Caption: Synthesis of this compound.

Experimental Protocol:

-

Suspend 6-isopropyl-2-aminobenzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 equivalents) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Potential Applications in Drug Development

The 2-chloro substituent on the benzothiazole ring is a key functional group that allows for a variety of subsequent chemical transformations. It is an excellent leaving group and can be readily displaced by nucleophiles.

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of functional groups, including:

-

Amines: Reaction with primary or secondary amines can be used to synthesize a library of 2-amino-6-isopropylbenzothiazole derivatives. These compounds are of particular interest as many biologically active benzothiazoles contain an amino group at the 2-position.

-

Thiols: Reaction with thiols can introduce various sulfur-containing moieties.

-

Alkoxides and Phenoxides: Reaction with alcohols or phenols can lead to the formation of 2-alkoxy or 2-aryloxy benzothiazole derivatives.

This reactivity makes this compound a valuable intermediate for the synthesis of diverse compound libraries for high-throughput screening in drug discovery programs. The isopropyl group at the 6-position can influence the lipophilicity and steric properties of the final compounds, potentially affecting their pharmacokinetic and pharmacodynamic profiles.

Given the broad spectrum of biological activities associated with the benzothiazole scaffold, derivatives of this compound could be investigated for a variety of therapeutic applications, including but not limited to:

-

Anticancer agents [2]* Antimicrobial agents [2]* Anti-inflammatory agents [1]* Neuroprotective agents

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While specific experimental data for this molecule is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential for further chemical modification. The information presented herein is intended to serve as a valuable resource for researchers and scientists, facilitating the exploration and development of novel benzothiazole-based compounds with promising therapeutic applications.

References

-

Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). Retrieved from [Link]

-

Experimental 13 C NMR spectrum of 2-Cl-6-MA. (n.d.). Retrieved from [Link]

-

Synthesis, Anthelmintic, Insecticidal Activity of (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl). (n.d.). Retrieved from [Link]

-

Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). Retrieved from [Link]

-

A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). Retrieved from [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Retrieved from [Link]

-

Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. (n.d.). Retrieved from [Link]

-

Synthesis and Pharmacological Profile of 6-methyl-3-isopropyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide Derivatives: Non-Steroidal Anti-Inflammatory Agents With Reduced Ulcerogenic Effects in the Rat. (n.d.). Retrieved from [Link]

-

Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (n.d.). Retrieved from [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). Retrieved from [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Retrieved from [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Retrieved from [Link]

-

Benzothiazole, 2-chloro-. (n.d.). Retrieved from [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). Retrieved from [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). Retrieved from [Link]

-

Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (n.d.). Retrieved from [Link]

-

Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Retrieved from [Link]

-

Theoretical FT-IR spectrum of benzothiazole. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (n.d.). Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (n.d.). Retrieved from [Link]

-

2-Chloro-6-methylbenzothiazole. (n.d.). Retrieved from [Link]

-

MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. (n.d.). Retrieved from [Link]

Sources

- 1. Synthesis and pharmacological profile of 6-methyl-3-isopropyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide derivatives: non-steroidal anti-inflammatory agents with reduced ulcerogenic effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. benthamscience.com [benthamscience.com]

- 4. 2-Chlorobenzothiazole(615-20-3) 1H NMR [m.chemicalbook.com]

- 5. saspublishers.com [saspublishers.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. asianpubs.org [asianpubs.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. repository.qu.edu.iq [repository.qu.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

Introduction: The Benzothiazole Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to 2-Chloro-6-(1-methylethyl)benzothiazole: A Key Intermediate in Drug Discovery

Heterocyclic compounds are foundational to the development of new pharmaceuticals, with over 90% of new drugs incorporating such structures.[1] Among these, the benzothiazole motif—a bicyclic system featuring fused benzene and thiazole rings—stands out for its remarkable structural versatility and broad spectrum of biological activities.[1][2] This privileged scaffold is present in a diverse array of clinically approved drugs and investigational compounds, demonstrating efficacy in oncology, infectious diseases, and neurology.[1][3]

This compound is a key derivative within this class. Its significance lies not in its own biological activity, but in its role as a highly versatile synthetic intermediate. The chlorine atom at the 2-position acts as an excellent leaving group, providing a reactive handle for introducing a wide variety of functional groups through nucleophilic substitution. This allows medicinal chemists to rapidly generate libraries of novel 2-substituted benzothiazole derivatives for screening in drug discovery programs. The isopropyl group at the 6-position further allows for modulation of physicochemical properties such as lipophilicity, which can be critical for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important chemical building block.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical compound is the first step in any rigorous scientific investigation. The nomenclature and structural identifiers for this compound are standardized by several international bodies.

Nomenclature and Structural Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-6-(propan-2-yl)-1,3-benzothiazole | [4] |

| Synonyms | 2-Chloro-6-isopropylbenzothiazole, 2-chloro-6-(1-methylethyl)-1,3-benzothiazole | [4][5] |

| CAS Number | 856171-16-9 | [4][5][6] |

| Molecular Formula | C₁₀H₁₀ClNS | [4][5][6] |

| Molecular Weight | 211.71 g/mol | [4][6] |

| Canonical SMILES | CC(C)C1=CC2=C(C=C1)N=C(S2)Cl | [4][6] |

| InChIKey | PKSULTRTWYRDMU-UHFFFAOYSA-N | [4] |

Physicochemical Data

The physical properties of a compound dictate its behavior in different environments and are crucial for designing experimental conditions, such as reaction setups and purification methods.

| Property | Value | Source |

| Boiling Point | 284.3 °C at 760 mmHg | [4] |

| Density | 1.258 g/cm³ | [4] |

| Refractive Index | 1.627 | [4] |

| Flash Point | 284.3 °C | [4] |

| LogP | 4.07 - 4.5 | [4] |

| Storage | Sealed in dry, 2-8°C | [6] |

Synthesis and Mechanistic Insights

The preparation of 2-chlorobenzothiazoles is a well-established process in organic chemistry, prized for its efficiency and reliability. The most common and high-yielding route involves the chlorination of a 2-mercaptobenzothiazole precursor.[7][8] This two-step approach allows for the modular construction of variously substituted benzothiazoles.

Synthetic Pathway Overview

The synthesis of this compound begins with the formation of the corresponding 2-mercaptobenzothiazole, which is then chlorinated. This strategy is advantageous because the initial cyclization to form the benzothiazole ring from anilines is a robust and high-yielding reaction for a wide range of substrates.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Chlorination of 2-Mercapto-6-(1-methylethyl)benzothiazole

This protocol is adapted from established methods for the chlorination of 2-mercaptobenzothiazoles using sulfuryl chloride (SO₂Cl₂).[7][8][9]

Causality: Sulfuryl chloride is the reagent of choice due to its high reactivity and the clean nature of the reaction, which produces gaseous byproducts (SO₂ and HCl) that are easily removed. Interestingly, the simple addition of a small amount of water has been found to substantially increase the reaction's effectiveness and reproducibility.[7][9] This is attributed to the partial hydrolysis of sulfuryl chloride, which generates acids that catalyze the desired transformation.[7][9]

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), suspend 2-mercapto-6-(1-methylethyl)benzothiazole (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM) or chloroform.

-

Reagent Addition: Cool the suspension in an ice bath to 0-5 °C. Add sulfuryl chloride (SO₂Cl₂, ~2.0-3.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Catalyst Addition (Water Promotion): Following the addition of sulfuryl chloride, add a small amount of water (e.g., 0.1 eq) to the reaction mixture. This catalytic amount is crucial for promoting the reaction to completion.[9]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Once the reaction is complete, carefully pour the mixture into ice-cold water to quench any unreacted sulfuryl chloride. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product: The resulting crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Self-Validation: The identity and purity of the final product should be confirmed through standard analytical techniques, including NMR spectroscopy, mass spectrometry, and melting point analysis, and compared against reference data.

Reactivity and Application as a Synthetic Platform

The primary value of this compound in drug development stems from the reactivity of the 2-chloro substituent. The electron-withdrawing nature of the thiazole ring system makes the C2 carbon atom highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The chloro group is an excellent leaving group, allowing for its facile displacement by a wide range of nucleophiles. This reaction is the cornerstone of its utility, enabling the synthesis of diverse libraries of 2-substituted benzothiazoles.

Caption: SₙAr reactivity of 2-chlorobenzothiazoles with various nucleophiles.

This reactivity is critical because the substituent at the 2-position of the benzothiazole scaffold is often a key determinant of biological activity and target specificity.[10] By reacting this compound with various amines, thiols, or alcohols, researchers can systematically explore the structure-activity relationship (SAR) of a compound series, leading to the identification of potent and selective drug candidates.[11][12]

Importance in Drug Discovery Programs

The benzothiazole core is a well-validated pharmacophore, with derivatives exhibiting a vast range of therapeutic applications:

-

Anticancer: Many 2-substituted benzothiazoles, particularly 2-(4-aminophenyl)benzothiazoles, have demonstrated potent and selective anticancer activity.[10][13]

-

Antimicrobial & Antifungal: The scaffold is a common feature in agents developed to combat bacterial and fungal infections.[2][7]

-

Anti-inflammatory & Analgesic: Benzothiazole derivatives have been investigated for their ability to modulate inflammatory pathways.[7][13]

-

Neuroprotective: Clinically used drugs like Riluzole, for the treatment of amyotrophic lateral sclerosis (ALS), contain the benzothiazole core.[1][3]

The 6-isopropyl group on the title compound provides an important point of lipophilic substitution. In drug design, tuning lipophilicity is essential for optimizing absorption, distribution, metabolism, and excretion (ADME) properties, ultimately influencing a drug's efficacy and safety profile.

Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials, in a tightly sealed container as recommended.[6]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Trustworthiness: For comprehensive safety information, users must consult the Safety Data Sheet (SDS) provided by the chemical supplier. The SDS contains detailed information on hazards, first-aid measures, and emergency procedures.

Conclusion

This compound is more than just a single chemical entity; it is a strategic tool for medicinal chemists and drug development professionals. Its well-defined structure, reliable synthesis, and, most importantly, the predictable reactivity of its 2-chloro group make it an invaluable starting material for the creation of novel benzothiazole-based therapeutics. By enabling the systematic exploration of chemical space around a privileged biological scaffold, it plays a crucial role in the iterative process of drug design and optimization, contributing to the ongoing search for more effective and safer medicines.

References

-

ResearchGate. (n.d.). A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. Retrieved from [Link]

-

Krasavin, M. (2020). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 25(24), 5836. Available from: [Link]

-

Chemsigma. (n.d.). This compound [856171-16-9]. Retrieved from [Link]

-

MDPI. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

-

Scott, W., & Watt, G. W. (1939). REACTIONS IN THE THIAZOLE SERIES. I. REACTIONS OF 2-CHLOROBENZOTHIAZOLES WITH THIOUREAS. The Journal of Organic Chemistry, 4(5), 458-465. Available from: [Link]

-

Lihumis, H. S. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Available from: [Link]

-

MDPI. (2022). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Retrieved from [Link]

- Moon, N. S. (1949). U.S. Patent No. 2,469,697. Washington, DC: U.S. Patent and Trademark Office.

-

Scott, W., & Watt, G. W. (1939). REACTIONS IN THE THIAZOLE SERIES. I. REACTIONS OF 2-CHLOROBENZOTHIAZOLES WITH THIOUREAS. The Journal of Organic Chemistry, 4(5), 458-465. Available from: [Link]

-

Prajapat, P. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Modern Approaches in Drug Designing, 1(4). Available from: [Link]

-

ResearchGate. (n.d.). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Synthesis, Properties, and Biological Applications of Benzothiazoles. In Heterocyclic Compounds: An Overview. Available from: [Link]

-

ResearchGate. (n.d.). 2-Substituted Benzothiazoles as Antiproliferative Agents: Novel Insights on Structure-Activity Relationships. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound [856171-16-9] | Chemsigma [chemsigma.com]

- 6. 856171-16-9|this compound|BLD Pharm [bldpharm.com]

- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. books.rsc.org [books.rsc.org]

The Biological Profile of 2-Chloro-6-(1-methylethyl)benzothiazole: A Technical Guide for Drug Discovery Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for conferring a broad spectrum of biological activities to its derivatives. This technical guide provides an in-depth exploration of the predicted biological activities of a specific analogue, 2-Chloro-6-(1-methylethyl)benzothiazole. While direct experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes a wealth of information from closely related benzothiazole derivatives to project its potential as an antimicrobial and anticancer agent. We will delve into the structure-activity relationships that govern the efficacy of this class of compounds, propose plausible mechanisms of action, and provide detailed experimental protocols for its synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in leveraging the therapeutic potential of novel benzothiazole-based compounds.

Introduction: The Prominence of the Benzothiazole Core

Benzothiazoles, heterocyclic compounds featuring a benzene ring fused to a thiazole ring, are of significant interest in pharmaceutical research due to their diverse pharmacological properties.[1][2] The versatility of the benzothiazole nucleus allows for extensive chemical modifications, leading to a wide array of derivatives with activities spanning antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral domains.[2][3] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole ring system.[4] This guide focuses on the specific derivative, this compound, and aims to provide a comprehensive overview of its anticipated biological potential based on established structure-activity relationship (SAR) principles within this chemical class.

Predicted Biological Activities and Mechanistic Insights

Based on extensive research into analogous compounds, this compound is predicted to exhibit significant antimicrobial and anticancer properties.

Antimicrobial Activity

Benzothiazole derivatives are well-documented as potent antimicrobial agents, effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5]

Structure-Activity Relationship (SAR) Analysis:

-

2-Chloro Substitution: The presence of a chlorine atom at the 2-position of the benzothiazole ring is a common feature in many active antimicrobial compounds. This electronegative group can enhance the molecule's ability to interact with biological targets.

-

6-Isopropyl Substitution: Alkyl groups at the 6-position have been shown to modulate the lipophilicity of the molecule, which can influence its ability to penetrate microbial cell membranes.

Potential Mechanisms of Action:

While the precise mechanism for this specific compound is yet to be elucidated, related benzothiazole derivatives have been shown to exert their antimicrobial effects through various mechanisms, including:

-

Inhibition of DNA Gyrase: This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.

-

Disruption of Cell Wall Synthesis: Some derivatives interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Inhibition of Fungal Ergosterol Biosynthesis: In fungi, benzothiazoles can inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to membrane disruption and cell death.

Anticancer Activity

A significant body of research highlights the potent antiproliferative activity of benzothiazole derivatives against various cancer cell lines.[6][7][8]

Structure-Activity Relationship (SAR) Analysis:

-

2-Chloro Substitution: As with antimicrobial activity, the 2-chloro group is often associated with enhanced anticancer potency.

-

6-Position Substitution: The nature of the substituent at the 6-position can significantly impact cytotoxicity. The isopropyl group in this compound may contribute to favorable interactions within the binding pockets of target proteins.

Potential Mechanisms of Action:

The anticancer effects of benzothiazole derivatives are often multifactorial and can involve the modulation of key signaling pathways.[4] Potential mechanisms include:

-

Induction of Apoptosis: Many benzothiazole compounds have been shown to trigger programmed cell death in cancer cells by activating caspase cascades and altering the expression of pro- and anti-apoptotic proteins.[4][8]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, preventing cancer cell proliferation.[4]

-

Inhibition of Protein Kinases: Benzothiazoles can act as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells and play a crucial role in tumor growth and survival.[4]

Proposed Synthesis and Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound would likely involve a multi-step process starting from a commercially available substituted aniline.

Diagram of Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Protocol:

-

Thiocyanation of 4-Isopropylaniline: React 4-isopropylaniline with a thiocyanating agent (e.g., ammonium thiocyanate and bromine) to introduce a thiocyanate group ortho to the amino group.

-

Reductive Cyclization to 2-Amino-6-isopropylbenzothiazole: The resulting intermediate is then subjected to reductive cyclization to form the 2-aminobenzothiazole derivative.

-

Diazotization and Chlorination: The 2-amino group is converted to a diazonium salt using sodium nitrite in an acidic medium, followed by a Sandmeyer-type reaction with a copper(I) chloride catalyst to introduce the chlorine atom at the 2-position.

In Vitro Antimicrobial Susceptibility Testing

Workflow for Minimum Inhibitory Concentration (MIC) Determination:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a predetermined time (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Summary and Interpretation

While specific quantitative data for this compound is not available, the following table provides representative data ranges for analogous 2-chloro-6-substituted benzothiazoles from the literature to guide expectations.

| Biological Activity | Organism/Cell Line | Typical MIC/IC50 Range (µg/mL) | Reference |

| Antibacterial | Staphylococcus aureus | 1 - 32 | [9] |

| Antibacterial | Escherichia coli | 2 - 64 | [9] |

| Antifungal | Candida albicans | 4 - 128 | [5] |

| Anticancer | MCF-7 (Breast Cancer) | 0.5 - 20 | [6] |

| Anticancer | HCT116 (Colon Cancer) | 1 - 50 | [2] |

| Anticancer | A549 (Lung Cancer) | 2 - 75 | [7] |

Interpretation:

The data from related compounds suggest that this compound is likely to exhibit potent to moderate antimicrobial and anticancer activities. The exact potency will depend on the interplay between the electronic effects of the 2-chloro group and the steric and lipophilic properties of the 6-isopropyl group. Further experimental validation is necessary to confirm these predictions.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of benzothiazoles. Based on robust structure-activity relationship data from analogous compounds, it is strongly predicted to possess significant antimicrobial and anticancer properties. The experimental protocols detailed in this guide provide a clear roadmap for the synthesis and biological evaluation of this compound.

Future research should focus on:

-

Synthesis and Characterization: The first step will be the successful synthesis and full spectroscopic characterization of this compound.

-

In Vitro Screening: Comprehensive in vitro testing against a panel of clinically relevant bacterial, fungal, and cancer cell lines is essential to determine its potency and spectrum of activity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for its further development as a therapeutic agent.

-

Lead Optimization: Depending on the initial screening results, further chemical modifications could be explored to optimize its efficacy, selectivity, and pharmacokinetic properties.

This technical guide serves as a foundational document to stimulate and guide further investigation into the therapeutic potential of this compound, a compound that holds promise for addressing unmet needs in the treatment of infectious diseases and cancer.

References

- SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. (n.d.).

- Cicic, D., & Pejcic, S. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.

- Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. (n.d.).

-

PubChem. (n.d.). 2-Chlorobenzothiazole. Retrieved from [Link]

- Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. (2022). Molecules, 27(15), 4803.

- Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (2015). Molecules, 20(8), 14837–14852.

- Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2022). Anais da Academia Brasileira de Ciências, 94(suppl 2), e20211145.

-

Structure activity relationship of the synthesized compounds. (n.d.). Retrieved from [Link]

- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (2006). Arzneimittelforschung, 56(10), 708–714.

- Uremis, M. M., Ceylan, M., & Turkoz, Y. (2025). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anticancer Agents in Medicinal Chemistry, 25(6), 433–445.

-

Structure and structure–activity relationship of compounds 1 and 2. (n.d.). Retrieved from [Link]

- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry, 12, 1373302.

- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). International Journal of Molecular Sciences, 23(15), 8303.

- Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). Anticancer Research, 37(11), 6247–6254.

- ChemInform Abstract: Synthesis, Characterization and Biological Evaluation of Some Heterocyclic Compounds Containing Ethoxyphthalimide Moiety via Key Intermediate 6-Chloro 1,3-Benzothiazole 2-Amine. (2014). ChemInform, 45(43).

- Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. (n.d.).

- Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2025). ScienceRise: Pharmaceutical Science, (2), 10-21.

- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). RSC Advances, 15(1), 1-18.

- Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 543-550.

Sources

- 1. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. saspublishers.com [saspublishers.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6-(1-methylethyl)benzothiazole Derivatives and Analogs: Synthesis, Characterization, and Biological Evaluation

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide provides an in-depth exploration of 2-chloro-6-(1-methylethyl)benzothiazole and its analogs, a class of compounds with significant potential in drug discovery. While this specific derivative is not extensively documented in publicly available literature, this guide synthesizes established synthetic methodologies, predictive characterization, and structure-activity relationship (SAR) principles from closely related analogs to provide a comprehensive resource for researchers. We will delve into logical synthetic pathways, detailed experimental protocols for synthesis and characterization, and standardized assays for evaluating their potential anticancer and antimicrobial properties. This guide is intended to empower researchers, scientists, and drug development professionals to explore this promising chemical space.

Introduction: The Prominence of the Benzothiazole Core

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules.[1][2] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms facilitate diverse interactions with biological targets.[3] Derivatives of benzothiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective effects.[3][4]

The substitution pattern on the benzothiazole ring system is a critical determinant of its biological activity. Notably, modifications at the C-2 and C-6 positions have been shown to significantly influence the therapeutic potential of these compounds.[5] The 2-chloro substituent serves as a versatile synthetic handle, allowing for further functionalization through nucleophilic substitution reactions. The nature of the substituent at the C-6 position can modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby fine-tuning its interaction with specific biological targets.

This guide focuses on the under-explored derivative, this compound, and its analogs. The introduction of a bulky, lipophilic isopropyl group at the C-6 position is a rational design strategy to potentially enhance membrane permeability and hydrophobic interactions with target proteins.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several established routes for 2-chlorobenzothiazole derivatives. A common and effective strategy involves the initial construction of the corresponding 2-amino-6-isopropylbenzothiazole, followed by a Sandmeyer-type reaction to introduce the chloro group at the 2-position.

Proposed Synthesis of this compound

The proposed synthetic pathway is a two-step process, beginning with the synthesis of the 2-amino precursor followed by diazotization and chlorination.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of 2-Amino-6-isopropylbenzothiazole

This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles from substituted anilines.[6]

Materials:

-

4-Isopropylaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethanol

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, dissolve 4-isopropylaniline (0.1 mol) and potassium thiocyanate (0.3 mol) in glacial acetic acid (200 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-cold water (500 mL) with stirring.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with water.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Dry the purified product under vacuum to yield 2-amino-6-isopropylbenzothiazole.

Detailed Experimental Protocol: Synthesis of 2-Chloro-6-isopropylbenzothiazole

This protocol is a modification of the Sandmeyer reaction for the conversion of 2-aminobenzothiazoles to their 2-chloro analogs.

Materials:

-

2-Amino-6-isopropylbenzothiazole

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) chloride (CuCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend 2-amino-6-isopropylbenzothiazole (0.05 mol) in a mixture of concentrated HCl (30 mL) and water (30 mL) in a beaker and cool to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (0.055 mol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, dissolve copper(I) chloride (0.06 mol) in concentrated HCl (20 mL).

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution with stirring. Nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-chloro-6-isopropylbenzothiazole.

Structural Characterization

The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques.[7] The following are the expected spectral data based on the analysis of similar structures.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 7.8-8.0 (d, 1H): Aromatic proton on the benzothiazole ring (likely H-4), showing a doublet due to coupling with H-5.

-

δ 7.6-7.8 (s, 1H): Aromatic proton on the benzothiazole ring (likely H-7), appearing as a singlet or a narrow doublet.

-

δ 7.3-7.5 (dd, 1H): Aromatic proton on the benzothiazole ring (likely H-5), showing a doublet of doublets due to coupling with H-4 and H-7.

-

δ 3.0-3.2 (sept, 1H): Methine proton of the isopropyl group, split into a septet by the six methyl protons.

-

δ 1.2-1.4 (d, 6H): Methyl protons of the isopropyl group, appearing as a doublet due to coupling with the methine proton.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~155-160: C2 carbon (attached to chlorine).

-

δ ~150-155: C7a (quaternary carbon).

-

δ ~145-150: C6 carbon (attached to the isopropyl group).

-

δ ~135-140: C3a (quaternary carbon).

-

δ ~120-130: Aromatic CH carbons (C4, C5, C7).

-

δ ~34: Methine carbon of the isopropyl group.

-

δ ~24: Methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

-

~3100-3000 cm⁻¹: C-H stretching (aromatic).

-

~2960-2850 cm⁻¹: C-H stretching (aliphatic - isopropyl group).

-

~1600, 1470 cm⁻¹: C=C and C=N stretching (benzothiazole ring).

-

~800-850 cm⁻¹: C-H out-of-plane bending (aromatic).

-

~750-800 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Expected at m/z corresponding to the molecular weight of C₁₀H₁₀ClNS, with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak due to the ³⁷Cl isotope.

-

Fragmentation: Expect fragmentation patterns involving the loss of the chloro group, the isopropyl group, and cleavage of the thiazole ring.

Caption: Workflow for the structural characterization of synthesized compounds.

Biological Evaluation: Anticancer and Antimicrobial Potential

Benzothiazole derivatives are well-established as potent anticancer and antimicrobial agents.[6][10][11] The evaluation of novel derivatives like 2-chloro-6-isopropylbenzothiazole is crucial to understand their therapeutic potential.

In Vitro Anticancer Activity

The cytotoxic effects of the synthesized compounds can be evaluated against a panel of human cancer cell lines using the MTT assay.

Experimental Protocol: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a positive control like Doxorubicin) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of 2-Chloro-6-Substituted Benzothiazole Analogs

| Compound ID | 6-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Analog 1 | -Cl | HT-29 (Colon) | 3.72 | [6] |

| Analog 2 | -Cl | A549 (Lung) | 4.07 | [6] |

| Analog 3 | -Cl | MCF-7 (Breast) | 7.91 | [6] |

| Analog 4 | -OCH₃ | HepG2 (Liver) | 10.88 | [4] |

| Analog 5 | -F | MCF-7 (Breast) | 12.67 | [4] |

| Doxorubicin | - | HepG2 (Liver) | 8.70 | [4] |

Structure-Activity Relationship (SAR) Insights:

-

The presence of a halogen at the C-6 position, such as chlorine, has been shown to confer potent anticancer activity.[6]

-

Electron-donating groups like methoxy at C-6 can also enhance cytotoxicity.[4]

-

The introduction of a bulky, lipophilic isopropyl group at C-6 in this compound is hypothesized to enhance cell membrane permeability and potentially improve anticancer potency. Further experimental validation is required to confirm this.

In Vitro Antimicrobial Activity

The antimicrobial activity of the synthesized compounds can be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 2-Chloro-6-Substituted Benzothiazole Analogs

| Compound ID | 6-Substituent | S. aureus | E. coli | C. albicans | Reference |

| Analog 6 | -Cl | 6.25 | 12.5 | 25 | [11] |

| Analog 7 | -NO₂ | 12.5 | 6.25 | 12.5 | [11] |

| Ciprofloxacin | - | 0.5 | 0.25 | - | N/A |

| Fluconazole | - | - | - | 1 | N/A |

Structure-Activity Relationship (SAR) Insights:

-

The presence of a chloro group at the C-6 position has been associated with good antibacterial activity.[11]

-

Electron-withdrawing groups like nitro at C-6 can also contribute to antimicrobial potency.[11]

-

The lipophilicity introduced by the 6-isopropyl group in the target compound may enhance its ability to penetrate microbial cell membranes, potentially leading to significant antimicrobial activity.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound derivatives and analogs. By leveraging established synthetic protocols and SAR principles from related compounds, this guide offers a solid foundation for researchers to explore this promising area of medicinal chemistry. The proposed synthetic routes are robust and adaptable, and the detailed protocols for characterization and biological screening provide a clear path for experimental investigation.

Future research should focus on the actual synthesis and characterization of this compound to validate the predictive data presented here. Extensive biological screening against a wider range of cancer cell lines and microbial strains will be essential to fully elucidate its therapeutic potential. Furthermore, derivatization at the 2-position, taking advantage of the reactive chloro group, could lead to the discovery of novel compounds with enhanced potency and selectivity. The insights and methodologies presented in this guide are intended to catalyze further research and development in the exciting field of benzothiazole-based therapeutics.

References

-

MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

- Ghanavatkar, A. A., et al. (2019). Synthesis, characterization, and antimicrobial screening of novel azo clubbed benzothiazole derivatives. Journal of Heterocyclic Chemistry, 56(1), 235-243.

- Abdelgawad, M. A., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 15(1), 1-15.

- Rao, A., et al. (2018). Synthesis of novel 2-(substituted-phenyl)-5,7-dichloro-benzothiazole derivatives and their anticancer activity. Medicinal Chemistry Research, 27(4), 1138-1148.

- Wang, L., et al. (2021).

- Waengdongbung, W., et al. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Chiang Mai Journal of Science, 39(1), 113-120.

-

MDPI. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

-

MDPI. (2025). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Retrieved from [Link]

-

MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent insights into antibacterial potential of benzothiazole derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzothiazole. Retrieved from [Link]

-

SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Retrieved from [Link]

-

Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

-

PubMed. (2021). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Retrieved from [Link]

-

YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Problems from Previous Years' Exams. University of California, Irvine. Retrieved from [Link]

-

ResearchGate. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Retrieved from [Link]

-

PubMed. (2014). Spectroscopic characterization of 2-isopropylmalic acid-aluminum(III) complex. Retrieved from [Link]

Sources

- 1. EP0626379B1 - Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jbarbiomed.com [jbarbiomed.com]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 2-Chloro-6-isopropylbenzothiazole

For distribution to: Researchers, scientists, and drug development professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-Chloro-6-isopropylbenzothiazole. In the absence of directly published experimental spectra for this specific molecule, this guide leverages predictive methodologies and comparative data from structurally analogous compounds to offer a robust and scientifically grounded spectroscopic profile. This document is designed to support researchers in the identification, characterization, and quality control of 2-Chloro-6-isopropylbenzothiazole and its derivatives in a drug discovery and development context.

Introduction: The Significance of Spectroscopic Characterization

2-Chloro-6-isopropylbenzothiazole is a substituted benzothiazole, a heterocyclic scaffold of considerable interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. Accurate and thorough spectroscopic characterization is a cornerstone of chemical research and development, ensuring structural integrity, purity, and consistency of synthesized compounds. This guide delves into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for 2-Chloro-6-isopropylbenzothiazole, providing the foundational knowledge required for its unambiguous identification.